1-[(2,4-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Overview
Description
1-[(2,4-Dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a 2,4-dimethoxyphenyl group and a diethylcarboxamide group, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzyl chloride and N,N-diethylpiperidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution with 2,4-dimethoxybenzyl chloride.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-[(2,4-Dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethoxyphenethylamine
- 1-(3,4-Dimethoxyphenyl)-2-propanone
Uniqueness: 1-[(2,4-Dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-5-21(6-2)19(22)16-8-7-11-20(14-16)13-15-9-10-17(23-3)12-18(15)24-4/h9-10,12,16H,5-8,11,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHWQKUIIGODDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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